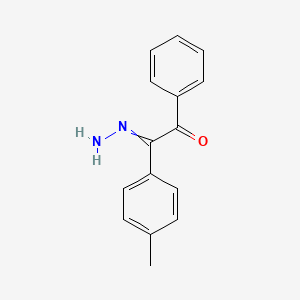
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is a chemical compound with the molecular formula C15H14N2O. It is known for its unique structure, which includes a hydrazone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one typically involves the reaction of 4-methylbenzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and hydrazines.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal cellular processes, which is the basis for its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydrazinylidene-2-(4-chlorophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-nitrophenyl)-1-phenylethan-1-one
- 2-Hydrazinylidene-2-(4-methoxyphenyl)-1-phenylethan-1-one
Uniqueness
2-Hydrazinylidene-2-(4-methylphenyl)-1-phenylethan-1-one is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Propiedades
Número CAS |
23722-46-5 |
|---|---|
Fórmula molecular |
C15H14N2O |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-hydrazinylidene-2-(4-methylphenyl)-1-phenylethanone |
InChI |
InChI=1S/C15H14N2O/c1-11-7-9-12(10-8-11)14(17-16)15(18)13-5-3-2-4-6-13/h2-10H,16H2,1H3 |
Clave InChI |
ITSGVAWAFQUUEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NN)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


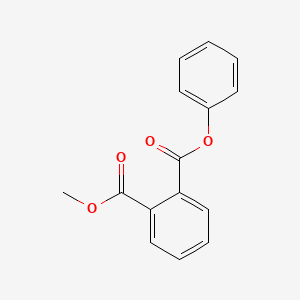
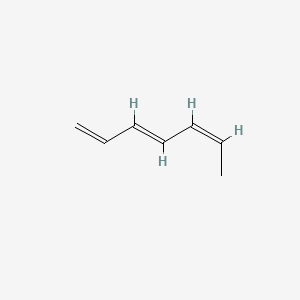

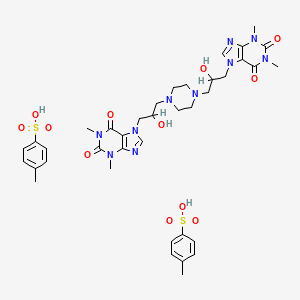


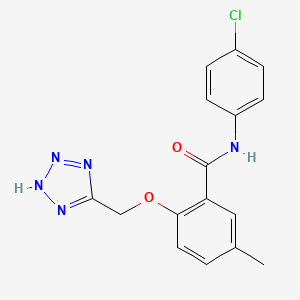
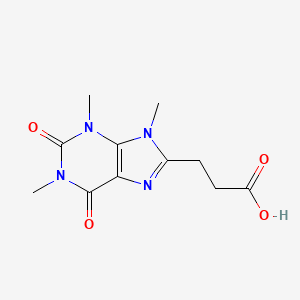
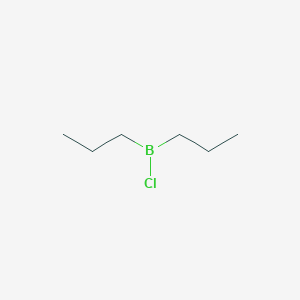
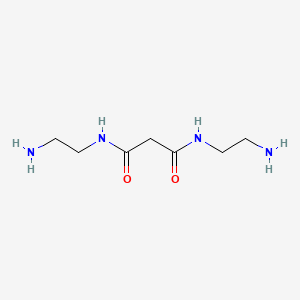
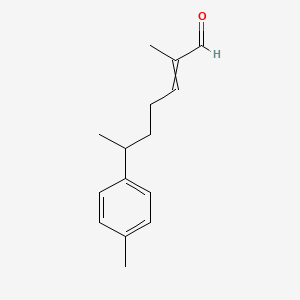
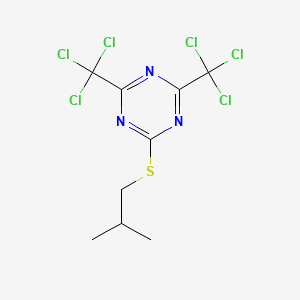
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

